
Ethyl 6-(chloromethyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a beta-dicarbonyl compound with a suitable amine. The chloromethyl and chlorophenyl groups would then be added through subsequent reactions .Molecular Structure Analysis
The molecular structure would be based on the pyrimidine ring, with the chloromethyl group attached at the 6-position and the chlorophenyl group at the 4-position. The ethyl carboxylate group would be at the 5-position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The chloromethyl and chlorophenyl groups are good leaving groups and could be substituted in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the chloromethyl, chlorophenyl, and ethyl carboxylate groups .Aplicaciones Científicas De Investigación
Eco-friendly Synthesis Processes
A study explored the Biginelli reaction using a chiral aldehyde, leading to the synthesis of ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This research highlighted an enantiospecific Biginelli reaction, utilizing green solvents and detailed characterization methods including nuclear magnetic resonance (NMR) spectroscopies and X-ray crystallography. This eco-friendly approach to synthesis demonstrates the potential for developing sustainable methods in chemical reactions and synthesis involving complex tetrahydropyrimidine derivatives (Benincá et al., 2020).
Advanced Material Applications
Research on poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives indicates significant promise in the field of organic thermoelectric materials. Studies have shown that treatment methods on PEDOT:PSS can significantly enhance its thermoelectric performance, which opens up possibilities for its use in energy conversion and storage technologies. This insight into organic thermoelectric materials suggests potential research applications for related compounds in developing efficient energy storage and conversion devices (Zhu et al., 2017).
Environmental Impact and Biodegradation
The environmental impact and biodegradation pathways of chlorinated compounds, including those structurally similar to Ethyl 6-(chloromethyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been the subject of investigation. For instance, studies on chlorinated solvents highlight their persistence and potential for bioaccumulation, as well as the health risks they pose. This research underscores the importance of understanding the environmental behavior and degradation mechanisms of chlorinated organic compounds to mitigate their impact (Ruder, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-5-3-4-6-9(8)16/h3-6,12H,2,7H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPGJNDYHFETTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(chloromethyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)

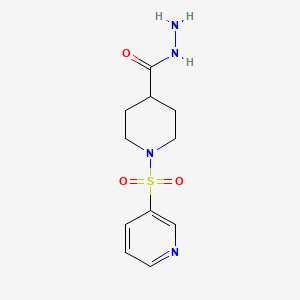
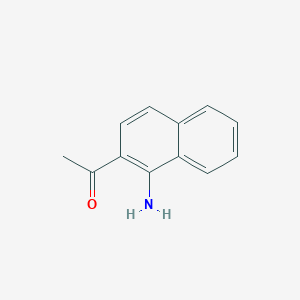
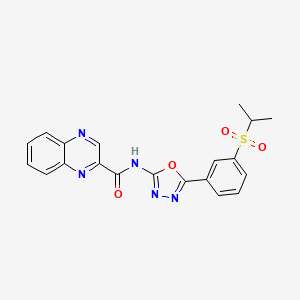
![[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2477063.png)
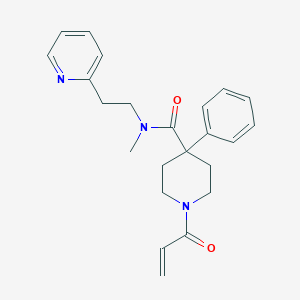
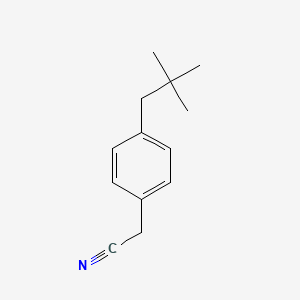
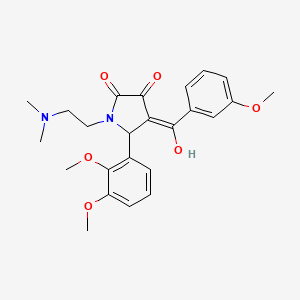
![N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2477069.png)
![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)
![8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2477072.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2477075.png)